
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride, also known as DABCO-HCl, is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and commonly used as a catalyst in organic chemistry reactions. DABCO-HCl has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications. It is commonly used as a catalyst in organic chemistry reactions, such as Michael addition, aldol condensation, and Knoevenagel condensation. Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has been studied for its potential use in the treatment of cancer and other diseases.
作用機序
The mechanism of action of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride as a catalyst is based on its ability to act as a nucleophilic base. It can react with various electrophiles, such as carbonyl compounds, to form a stable intermediate. This intermediate can then undergo further reactions to form the desired product. The presence of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can also increase the rate of the reaction by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects
Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can cause irritation to the skin, eyes, and respiratory system if not handled properly. In terms of its biochemical and physiological effects, Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride as a catalyst is its high selectivity. It can selectively react with certain functional groups, which can lead to the formation of the desired product with high yield. Additionally, Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is relatively inexpensive and readily available. However, one of the limitations of using Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is its low solubility in some solvents, which can limit its use in certain reactions. It is also important to note that Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can react with some functional groups, such as carboxylic acids, which can lead to unwanted side reactions.
将来の方向性
There are several future directions for the study of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride. One potential area of research is the development of new synthetic routes for the production of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride. Another area of research is the investigation of the potential use of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, the development of new applications for Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride in organic chemistry reactions could lead to the discovery of new compounds with unique properties. Overall, the study of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has the potential to lead to significant advances in various fields of research.
合成法
The synthesis of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves the reaction of dimethyl malonate with piperidine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRVWCZPRPGIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

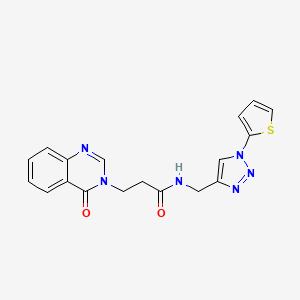
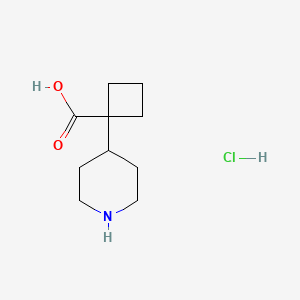
![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
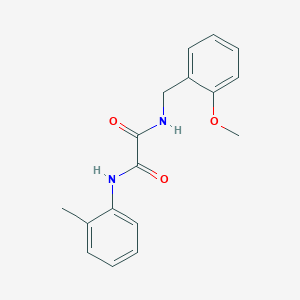
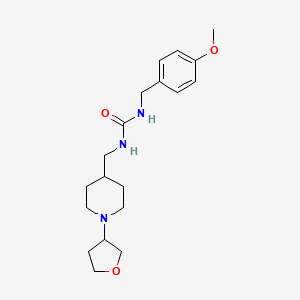
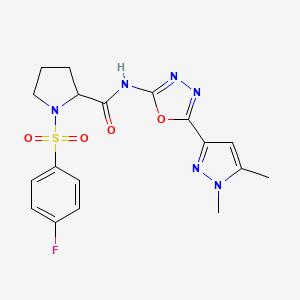

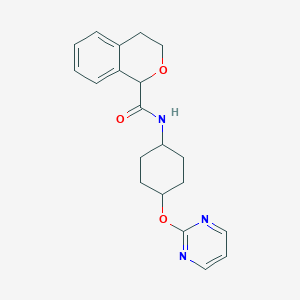

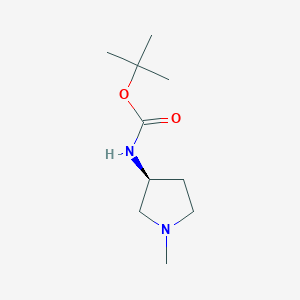

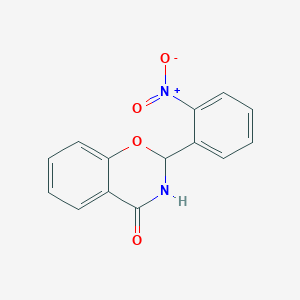
![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2875474.png)